molecular formula C21H27N3O3 B2748252 ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate CAS No. 1351647-72-7

ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate

Cat. No.: B2748252
CAS No.: 1351647-72-7
M. Wt: 369.465
InChI Key: MJMUWXDTTDHXFD-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .


Synthesis Analysis

Imidazole derivatives show a wide range of biological activities and are used in the development of new drugs . The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The synthesis of imidazole derivatives involves the formation of bonds during the creation of the imidazole ring . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Insights : A study by Hong-qiang Liu et al. (2012) on a related compound, Dabigatran etexilate tetrahydrate, explores its crystal structure, revealing details about the dihedral angles formed by benzene and pyridine rings with the benzimidazole mean plane.

Enzymatic Activity Enhancement

  • Enhancing Cellobiase Reactivity : Research by Mohamed Abd and Gawaad Awas (2008) demonstrated that certain compounds, including ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, significantly increase the reactivity of cellobiase.

Novel Compound Synthesis

  • Synthesis of Polyfunctional Pyridines : The study by F. Latif et al. (2003) discusses the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines using ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate.

Antimicrobial Activities

  • Antimicrobial Compound Synthesis : The research by Wagnat W. Wardkhan et al. (2008) focuses on synthesizing new derivatives, including ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, and testing their antimicrobial activities.

Intermediate for Drug Synthesis

  • Key Intermediate for Olmesartan : Shen Zheng-rong (2007) Shen Zheng-rong (2007) synthesized Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, an important intermediate in the production of the drug Olmesartan.

Catalysis in Ethylene Reactions

  • Iron Complexes in Ethylene Reactions : A study by Margaret Yankey et al. (2014) discusses how certain iron complexes, involving compounds like 2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol, catalyze ethylene reactions.

Photochemical Studies

  • Photochemical Reaction Analysis : The work of K. Ang and R. Prager (1992) involves the study of photolysis products of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various alcohols.

Synthesis of Trifluoromethyl Heterocycles

  • Trifluoromethyl Heterocycles Synthesis : Research by Mark A. Honey et al. (2012) shows the use of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, in the synthesis of various trifluoromethyl heterocycles.

Anti-bacterial Synthesis

  • Synthesis of Anti-bacterial Compounds : A study by H. Khalid et al. (2016) focuses on synthesizing N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide with potent antibacterial activity.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Given the wide range of biological activities of imidazole derivatives, there is ongoing research into the development of new drugs using these compounds . This includes the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

Properties

IUPAC Name

ethyl 4-oxo-4-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-2-27-20(26)9-8-19(25)23-13-10-17(11-14-23)16-24-15-12-22-21(24)18-6-4-3-5-7-18/h3-7,12,15,17H,2,8-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMUWXDTTDHXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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